molecular formula C10H9BrF3NO B6356573 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide CAS No. 1369904-44-8

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide

Cat. No.: B6356573
CAS No.: 1369904-44-8
M. Wt: 296.08 g/mol
InChI Key: FTWPTRCEWAUWGG-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide is a chemical compound that features a bromine atom, a trifluoromethyl group, and a benzamide core

Preparation Methods

The synthesis of 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-(trifluoromethyl)benzoic acid.

    Amidation Reaction: The benzoic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).

    Amine Addition: The acid chloride is reacted with N,N-dimethylamine to form the desired benzamide compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides.

    Materials Science: It is employed in the creation of advanced materials with specific properties.

Comparison with Similar Compounds

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide can be compared with other similar compounds such as:

    2-Bromo-5-(trifluoromethyl)benzamide: Lacks the N,N-dimethyl groups, which can affect its reactivity and applications.

    2-Bromo-N,N-dimethylbenzamide: Does not have the trifluoromethyl group, impacting its lipophilicity and biological activity.

The presence of both the trifluoromethyl group and the N,N-dimethyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

2-bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-15(2)9(16)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWPTRCEWAUWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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